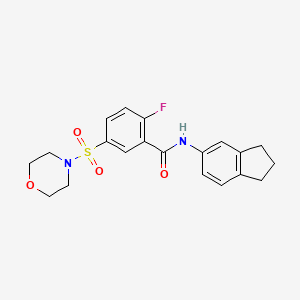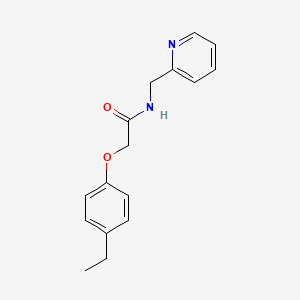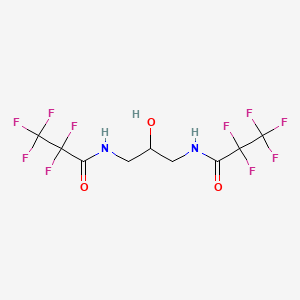![molecular formula C16H12ClF3N2O2 B5116250 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in cancer research, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it modulates the activity of neurotransmitters in the brain.
作用机制
The mechanism of action of 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific receptors or enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. It also modulates the activity of neurotransmitters, such as acetylcholine and dopamine, in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide depend on the specific application and dosage used. In cancer research, it has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurological research, it has been shown to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide in lab experiments include its potential applications in cancer and neurological research, as well as its specificity in targeting specific enzymes and receptors in the body. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and safety profile.
未来方向
For the research of 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide include investigating its potential use in combination with other drugs for the treatment of cancer and neurological disorders, as well as further exploring its mechanism of action and safety profile. Additionally, research may focus on developing new synthesis methods for 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide that are more efficient and cost-effective.
合成方法
The synthesis of 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves the reaction of 4-chlorobenzoic acid with 2-amino-2-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product.
属性
IUPAC Name |
4-chloro-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c17-11-7-5-10(6-8-11)15(24)21-9-14(23)22-13-4-2-1-3-12(13)16(18,19)20/h1-8H,9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOYTNIZKZSAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5116192.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)

![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)

![2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5116242.png)


![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)